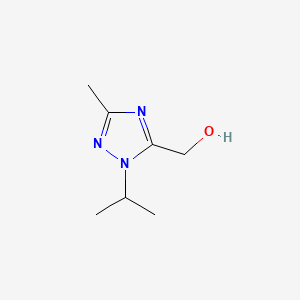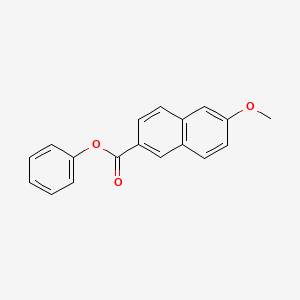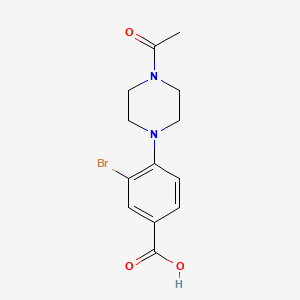
4-(4-Acetylpiperazin-1-yl)-3-bromobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Acetylpiperazin-1-yl)-3-bromobenzoic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is a derivative of piperazine, a heterocyclic organic compound commonly used in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetylpiperazin-1-yl)-3-bromobenzoic acid typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the formation of the piperazine derivative through cyclization of 1,2-diamine derivatives with sulfonium salts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetylpiperazin-1-yl)-3-bromobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the acetyl group.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding piperazine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include substituted piperazine derivatives, brominated benzoic acids, and hydrolyzed piperazine compounds .
Scientific Research Applications
4-(4-Acetylpiperazin-1-yl)-3-bromobenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Acetylpiperazin-1-yl)-3-bromobenzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(4-Acetylpiperazin-1-yl)acetic acid: A similar compound with a different substitution pattern on the benzoic acid ring.
4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid: Another derivative with an iodine atom instead of bromine.
Uniqueness
4-(4-Acetylpiperazin-1-yl)-3-bromobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
1131594-68-7 |
|---|---|
Molecular Formula |
C13H15BrN2O3 |
Molecular Weight |
327.17 g/mol |
IUPAC Name |
4-(4-acetylpiperazin-1-yl)-3-bromobenzoic acid |
InChI |
InChI=1S/C13H15BrN2O3/c1-9(17)15-4-6-16(7-5-15)12-3-2-10(13(18)19)8-11(12)14/h2-3,8H,4-7H2,1H3,(H,18,19) |
InChI Key |
XTJOBNGZLPEZJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-n-Decylperhydroindeno[2,1-a]indene](/img/structure/B13935722.png)

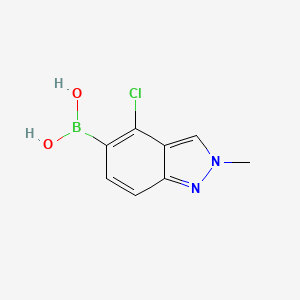
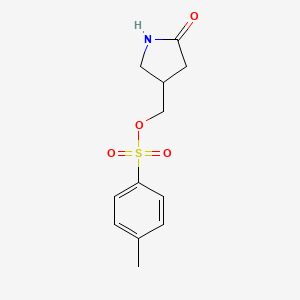


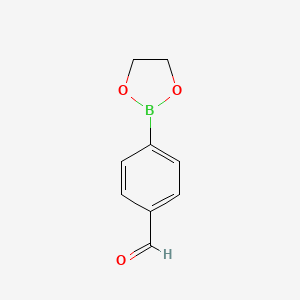
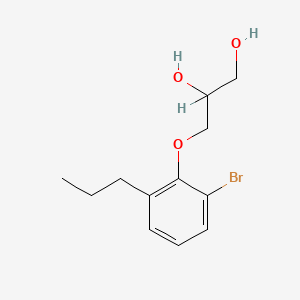
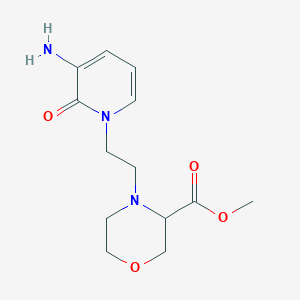
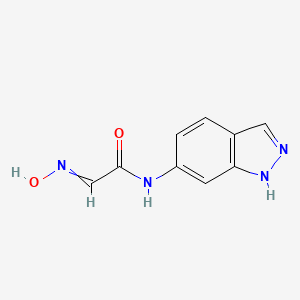
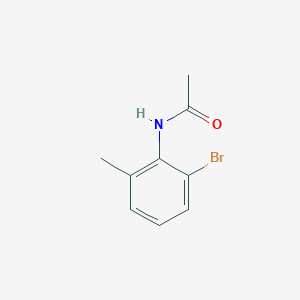
![tert-Butyl 3-fluoro-2-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13935789.png)
